Journal Name:eScience
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
eScience ( IF 0 ) Pub Date: 2023-01-25 , DOI: 10.1146/annurev-food-060721-024353
Lipids are a large group of essential nutrients in daily diets that provide energy and maintain various physiological functions. As the global population is rapidly expanding, there is an urgent need to enhance the production and quality of food lipids. The development of modern biotechnology allows the manipulation of oil production in plants and microorganisms and the improvement of the nutritional value of food lipids. Various metabolic engineering strategies have been exploited to increase oil production and produce value-added oils in traditional oil crops and other novel lipid sources (e.g., plant vegetative tissues, microalgae, and oleaginous microorganisms). Furthermore, natural lipid structures can be modified by lipases to prepare functional lipids, e.g., diacylglycerols, medium–long–medium-type structured triacylglycerols, human milk-fat substitutes, and structuralphospholipids, for specific nutritional demands. In this review, we focus on the recent advances in metabolic engineering of lipid production in plants and microorganisms, and the preparation of functional lipids via biocatalysis.
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI: 10.1146/annurev-food-061220-100714
Large-amplitude oscillatory shear (LAOS) testing has been increasingly used over the past several decades to provide a fuller picture of food rheological behavior. Although LAOS is relatively easy to perform on a wide variety of foods, interpretation of the resulting data can be difficult, as it may not be possible to link the results to food components, microstructural features or changes, or physicochemical properties. Several analysis methods have been developed to address this issue, but there is currently no standard method for foods. In food research, LAOS has mainly been used to investigate connections between food microstructures and rheological behaviors, although there have been some studies on connections between food LAOS behaviors and processing or sensory behaviors. LAOS has the potential to be a valuable tool for investigating food structure–function–texture relationships, but much work remains to develop these relationships, particularly in the area of connecting LAOS to sensory attributes.
eScience ( IF 0 ) Pub Date: 2023-03-27 , DOI: 10.1146/annurev-food-060721-023619
Sensory science is a multidisciplinary field that encompasses a wide variety of established and newly developed tests to document human responses to stimuli. Sensory tests are not limited to the area of food science but they find wide application within the diverse areas of the food science arena. Sensory tests can be divided into two basic groups: analytical tests and affective tests. Analytical tests are generally product-focused, and affective tests are generally consumer-focused. Selection of the appropriate test is critical for actionable results. This review addresses an overview of sensory tests and best practices.
eScience ( IF 0 ) Pub Date: 2023-03-27 , DOI: 10.1146/annurev-food-060721-023522
Food proteins, polysaccharides, and polyphenols are natural ingredients with different functional attributes. For instance, many proteins are good emulsifiers and gelling agents, many polysaccharides are good thickening and stabilizing agents, and many polyphenols are good antioxidants and antimicrobials. These three kinds of ingredients can be combined into protein, polysaccharide, and/or polyphenol conjugates or complexes using covalent or noncovalent interactions to create novel multifunctional colloidal ingredients with new or improved properties. In this review, the formation, functionality, and potential applications of protein conjugates and complexes are discussed. In particular, the utilization of these colloidal ingredients to stabilize emulsions, control lipid digestion, encapsulate bioactive ingredients, modify textures, and form films is highlighted. Finally, future research needs in this area are briefly proposed. The rational design of protein complexes and conjugates may lead to the development of new functional ingredients that can be used to create more nutritious, sustainable, and healthy foods.
eScience ( IF 0 ) Pub Date: 2022-03-25 , DOI: 10.1146/annurev-food-052720-103054
Food oral processing (FOP) is a fast-emerging research area in the food science discipline. Since its first introduction about a decade ago, a large amount of literature has been published in this area, forming new frontiers and leading to new research opportunities. This review aims to summarize FOP research progress from current perspectives. Food texture, food flavor (aroma and taste), bolus swallowing, and eating behavior are covered in this review. The discussion of each topic is organized into three parts: a short background introduction, reflections on current research findings and achievements, and future directions and implications on food design. Physical, physiological, and psychological principles are the main concerns of discussion for each topic. The last part of the review shares views on the research challenges and outlooks of future FOP research. It is hoped that the review not only helps readers comprehend what has been achieved in the past decade but also, more importantly, identify where the knowledge gaps are and in which direction the FOP research will go.
eScience ( IF 0 ) Pub Date: 2022-03-25 , DOI: 10.1146/annurev-food-062420-014630
Food processing represents a critical part of the food supply chain that converts raw materials into safe and nutritious food products with high quality. However, the fast-growing food processing industry has imposed enormous burdens on the environment. Life cycle assessment (LCA) is widely used for evaluating the sustainability of food systems; nonetheless, current attention mainly concentrates on the agricultural production stage. This article reviews recent LCA studies on dairy, fruits and vegetables, and beverage products, with a particular emphasis on their processing stage. The environmental impacts of various foods are summarized, and the hotspots in their processing lines as well as potential remediation strategies are highlighted. Moreover, an outlook on the environmental performance of nonthermal processing, modified atmosphere packaging, and active packaging is provided, and future research directions are recommended. This review enables quantitative assessments and comparisons to be made by food manufacturers that are devoted to implementing sustainable processing technologies.
eScience ( IF 0 ) Pub Date: 2023-03-27 , DOI: 10.1146/annurev-food-060721-021636
It is important to have larger proportions of health-beneficial polyunsaturated lipids in foods, but these nutrients are particularly sensitive to oxidation, and dedicated strategies must be developed to prevent this deleterious reaction. In food oil-in-water emulsions, the oil–water interface is a crucial area when it comes to the initiation of lipid oxidation. Unfortunately, most available natural antioxidants, such as phenolic antioxidants, do not spontaneously position at this specific locus. Achieving such a strategic positioning has therefore been an active research area, and various routes have been proposed: lipophilizing phenolic acids to confer them with an amphiphilic character; functionalizing biopolymer emulsifiers through covalent or noncovalent interactions with phenolics; or loading Pickering particles with natural phenolic compounds to yield interfacial antioxidant reservoirs. We herein review the principles and efficiency of these approaches to counteract lipid oxidation in emulsions as well as their advantages and limitations.
eScience ( IF 0 ) Pub Date: 2022-03-25 , DOI: 10.1146/annurev-food-052720-011445
Competence refers to the specialized physiological state in which bacteria undergo transformation through the internalization of exogenous DNA in a controlled and genetically encoded process that leads to genotypic and, in many cases, phenotypic changes. Natural transformation was first described in Streptococcus pneumoniae and has since been demonstrated in numerous species, including Bacillus subtilis and Neisseria gonorrhoeae. Homologs of the genes encoding the DNA uptake machinery for natural transformation have been reported to be present in several lactic acid bacteria, including Lactobacillus spp., Streptococcus thermophilus, and Lactococcus spp. In this review, we collate current knowledge of the phenomenon of natural transformation in Gram-positive bacteria. Furthermore, we describe the mechanism of competence development and its regulation in model bacterial species. We highlight the importance and opportunities for the application of these findings in the context of bacterial starter cultures associated with food fermentations as well as current limitations in this area of research.
eScience ( IF 0 ) Pub Date: 2023-01-10 , DOI: 10.1146/annurev-food-060822-113022
Despite the almost universal acceptance of the phrase “you are what you eat,” investment in understanding diet-based nutrition to address human health has been dwarfed compared to that for medicine-based interventions. Moreover, traditional breeding has focused on yield to the detriment of nutritional quality, meaning that although caloric content has remained high, the incidence of nutritional deficiencies and accompanying diseases (so-called hidden hunger) has risen dramatically. We review how genome sequencing coupled with metabolomics can facilitate the screening of genebank collections in the search for superior alleles related to the nutritional quality of crops. We argue that the first examples are very promising, suggesting that this approach could benefit broader ranges of crops and compounds with known relevance for human health. We argue that this represents anapproach complementary to metabolic engineering by transgenesis or gene editing that could be used to reverse some of the losses incurred through a recent focus on breeding for yield, although we caution that ensuring such approaches are not (re)introducing antinutrients is also necessary.
eScience ( IF 0 ) Pub Date: 2022-11-18 , DOI: 10.1146/annurev-food-060721-015928
Bacteriophages (or phages) represent one of the most persistent threats to food fermentations, particularly large-scale commercial dairy fermentations. Phages infecting lactic acid bacteria (LAB) that are used as starter cultures in dairy fermentations are well studied, and in recent years there have been significant advances in defining the driving forces of LAB–phage coevolution. The means by which different starter bacterial species defend themselves against phage predation and the chromosomal or plasmid location of the genes encoding these defense mechanisms have dictated the technological approaches for the development of robust starter cultures. In this review, we highlight recent advances in defining phage–host interactions and how phage resistance occurs in different bacterial species. Furthermore, we discuss how these insights continue to transform the dairy fermentation industry and how they also are anticipated to guide food fermentations involving plant-based alternatives in the future.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |